

# Unveiling 14-Benzoyl-8-O-methylaconine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	14-Benzoyl-8-O-methylaconine	
Cat. No.:	B12385753	Get Quote

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This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the diterpenoid alkaloid, **14-Benzoyl-8-O-methylaconine**. This document provides a comprehensive overview of its chemical identifiers, along with insights into its isolation, characterization, and potential biological significance.

### **Core Chemical Identifiers**

**14-Benzoyl-8-O-methylaconine** is a complex natural product belonging to the aconitine class of C19-diterpenoid alkaloids. Precise identification is crucial for research and regulatory purposes. The primary chemical identifiers for this compound are summarized below.

Identifier	Value	Source
CAS Number	93772-68-0	BioCrick, various suppliers
PubChem CID	5322019	PubChem
Molecular Formula	С33Н47NО10	Inferred from structural analysis

## **Physicochemical Properties**



Based on available data for related aconitine-type alkaloids, **14-Benzoyl-8-O-methylaconine** is expected to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

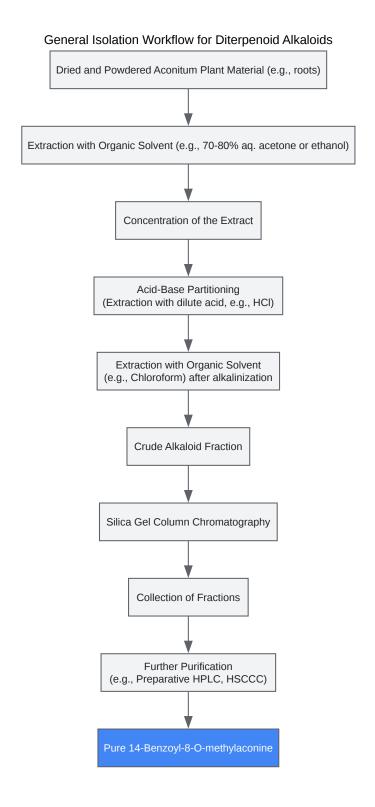
# **Experimental Protocols: Isolation and Characterization**

While a specific, detailed protocol for the isolation of **14-Benzoyl-8-O-methylaconine** is not readily available in published literature, a general methodology can be inferred from studies on related compounds isolated from Aconitum species, such as Aconitum pendulum and Aconitum soongaricum.[1][2][3][4][5][6][7][8]

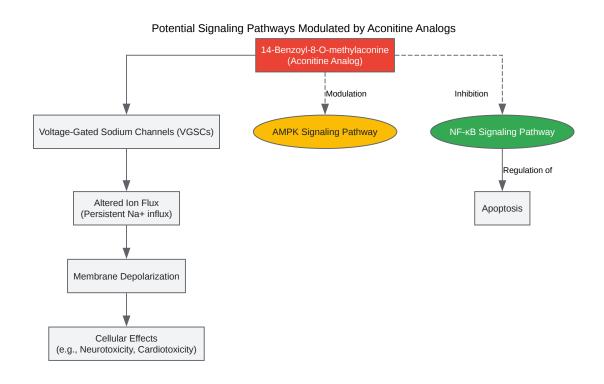
General Isolation Workflow:

The following diagram outlines a typical workflow for the isolation of diterpenoid alkaloids from Aconitum plant material.









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